Cas no 1862942-40-2 (4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one)

4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2-methyl-1,3-thiazol-5-yl moiety. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The thiazole ring enhances its potential as a bioactive scaffold, while the pyrrolidinone moiety offers versatility for further functionalization. Its well-defined molecular architecture ensures consistent reactivity, facilitating its use in synthetic applications such as the development of kinase inhibitors or antimicrobial agents. The compound's stability and compatibility with common organic solvents further underscore its utility in laboratory and industrial settings.
4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one structure
1862942-40-2 structure
Product name:4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
CAS No:1862942-40-2
MF:C8H10N2OS
Molecular Weight:182.242800235748
CID:6343227
PubChem ID:130580485

4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-(2-methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
    • 1862942-40-2
    • EN300-1850696
    • 4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
    • インチ: 1S/C8H10N2OS/c1-5-9-4-7(12-5)6-2-8(11)10-3-6/h4,6H,2-3H2,1H3,(H,10,11)
    • InChIKey: LUXYTGKCXSDGEC-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC=C1C1CC(NC1)=O

計算された属性

  • 精确分子量: 182.05138412g/mol
  • 同位素质量: 182.05138412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 198
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.2Ų
  • XLogP3: 0.5

4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1850696-0.25g
4-(2-methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
1862942-40-2
0.25g
$840.0 2023-09-19
Enamine
EN300-1850696-5.0g
4-(2-methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
1862942-40-2
5g
$3728.0 2023-06-04
Enamine
EN300-1850696-10.0g
4-(2-methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
1862942-40-2
10g
$5528.0 2023-06-04
Enamine
EN300-1850696-0.5g
4-(2-methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
1862942-40-2
0.5g
$877.0 2023-09-19
Enamine
EN300-1850696-1g
4-(2-methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
1862942-40-2
1g
$914.0 2023-09-19
Enamine
EN300-1850696-1.0g
4-(2-methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
1862942-40-2
1g
$1286.0 2023-06-04
Enamine
EN300-1850696-2.5g
4-(2-methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
1862942-40-2
2.5g
$1791.0 2023-09-19
Enamine
EN300-1850696-0.1g
4-(2-methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
1862942-40-2
0.1g
$804.0 2023-09-19
Enamine
EN300-1850696-0.05g
4-(2-methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
1862942-40-2
0.05g
$768.0 2023-09-19
Enamine
EN300-1850696-10g
4-(2-methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
1862942-40-2
10g
$3929.0 2023-09-19

4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one 関連文献

4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-oneに関する追加情報

Exploring the Potential of 4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one (CAS 1862942-40-2) in Modern Pharmaceutical Research

In the rapidly evolving field of medicinal chemistry, 4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one (CAS 1862942-40-2) has emerged as a compound of significant interest. This heterocyclic molecule, featuring a pyrrolidin-2-one core linked to a 2-methyl-1,3-thiazol-5-yl moiety, represents a promising scaffold for drug discovery. Researchers are particularly drawn to its structural uniqueness, which combines the hydrogen-bond acceptor properties of the lactam ring with the electron-rich characteristics of the thiazole group.

The compound's CAS number 1862942-40-2 has seen a surge in scientific literature queries, reflecting growing curiosity about its structure-activity relationships (SAR). Computational chemists frequently search for "molecular docking studies of 4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one" to understand its potential binding modes with biological targets. Recent studies suggest that modifications at the pyrrolidinone nitrogen or thiazole methyl group could dramatically influence its pharmacokinetic profile.

From a therapeutic perspective, the 4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one scaffold shows remarkable versatility. Pharmaceutical developers are investigating its application in central nervous system disorders, with particular attention to its potential as a neuromodulator. The thiazole component, known for its bioisosteric properties with phenyl rings, may contribute to improved blood-brain barrier penetration compared to traditional aromatic systems.

Synthetic accessibility remains a key advantage of this compound, as evidenced by the numerous "synthetic routes to 1862942-40-2" searches in chemical databases. The most common approach involves cyclocondensation reactions between appropriately functionalized thiazole precursors and pyrrolidinone derivatives. Recent advancements in flow chemistry have enabled more efficient production of this intermediate, addressing the growing demand from medicinal chemistry programs.

Spectroscopic characterization of CAS 1862942-40-2 reveals distinctive features that facilitate its identification in complex mixtures. The carbonyl stretch in the pyrrolidin-2-one ring typically appears around 1680 cm-1 in IR spectra, while the thiazole protons produce characteristic splitting patterns in 1H NMR. These analytical signatures are crucial for quality control in pharmaceutical manufacturing settings.

Emerging research directions for 4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one include exploration of its metal coordination chemistry. The compound's ability to act as a bidentate ligand through its lactam oxygen and thiazole nitrogen makes it interesting for catalysis applications. Materials scientists are particularly interested in its potential to form coordination polymers with transition metals.

The physicochemical properties of this compound contribute significantly to its pharmaceutical appeal. With calculated logP values typically ranging from 0.5 to 1.5, it occupies an ideal lipophilicity space for drug development. Its moderate water solubility (approximately 5-10 mg/mL at physiological pH) and good thermal stability (decomposition above 200°C) make it suitable for various formulation approaches.

Patent analysis reveals increasing interest in 1862942-40-2 derivatives, particularly in the areas of kinase inhibition and GPCR modulation. Several pharmaceutical companies have filed applications covering structure-activity relationship (SAR) studies around this core, suggesting its potential as a privileged structure in drug discovery. The thiazole-pyrrolidinone combination appears particularly effective in addressing allosteric binding sites.

Environmental and ADME (Absorption, Distribution, Metabolism, Excretion) studies of 4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one indicate favorable characteristics. The compound demonstrates moderate metabolic stability in liver microsome assays and shows minimal CYP450 inhibition, reducing the likelihood of drug-drug interactions. These properties contribute to its growing popularity as a lead optimization starting point.

Future research directions for CAS 1862942-40-2 may explore its potential in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation strategies. The compound's ability to simultaneously engage E3 ligases and target proteins makes it an attractive candidate for this cutting-edge therapeutic modality. Additionally, its application in covalent inhibitor design through modification of the lactam carbonyl warrants further investigation.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD